molecular formula C12H17NO4 B13958759 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester CAS No. 398489-37-7

3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13958759
CAS No.: 398489-37-7
M. Wt: 239.27 g/mol
InChI Key: CFMRNTZAZJNZLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of furan-2-carboxylic acid with azetidine-3-ol in the presence of a suitable esterification agent, such as tert-butyl chloroformate . The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. The use of high-throughput reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-Furan-2-YL-3-hydroxyazetidine-1-carbinol.

    Substitution: 3-Furan-2-YL-3-chloroazetidine-1-carboxylic acid tert-butyl ester.

Scientific Research Applications

3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The furan ring and hydroxyazetidine moiety can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid methyl ester
  • 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid ethyl ester
  • 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid isopropyl ester

Uniqueness

3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

398489-37-7

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H17NO4/c1-11(2,3)17-10(14)13-7-12(15,8-13)9-5-4-6-16-9/h4-6,15H,7-8H2,1-3H3

InChI Key

CFMRNTZAZJNZLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CO2)O

Origin of Product

United States

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